1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide
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Overview
Description
1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is of significant interest in medicinal chemistry due to its potential pharmacological applications.
Preparation Methods
The synthesis of 1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Sulfonylation: The quinoline derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with the piperidine ring: The final step involves coupling the sulfonylated quinoline derivative with the piperidine ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Hydrolysis: Hydrolysis of the carboxamide group can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions. The molecular targets include kinases, proteases, and other enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Piperidine-4-carboxamide derivatives: These compounds share the piperidine core but have different substituents, leading to variations in their pharmacological properties.
Quinoline derivatives: Compounds with the quinoline moiety but different functional groups can also be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25N3O4S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-(8-methoxyquinolin-5-yl)sulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H25N3O4S/c1-16-5-7-18(8-6-16)25-23(27)17-11-14-26(15-12-17)31(28,29)21-10-9-20(30-2)22-19(21)4-3-13-24-22/h3-10,13,17H,11-12,14-15H2,1-2H3,(H,25,27) |
InChI Key |
BBRSCKBTVYYXST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C4C=CC=NC4=C(C=C3)OC |
Origin of Product |
United States |
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